molecular formula C13H19N5O2 B3000058 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1226432-15-0

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B3000058
CAS No.: 1226432-15-0
M. Wt: 277.328
InChI Key: FZEIYIAHTMEPDY-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a potent and selective Janus Kinase 3 (JAK3) inhibitor that has been identified as a key pharmacological tool for investigating cytokine signaling pathways. Its high selectivity for JAK3 over other JAK family members makes it particularly valuable for dissecting the specific role of JAK3-mediated signaling, which is largely restricted to immune cells due to its coupling with the common gamma-chain (γc) of receptors for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Researchers utilize this compound to probe the mechanisms of T-cell activation, proliferation, and survival, providing critical insights into the pathophysiology of autoimmune diseases, hematological cancers, and organ transplant rejection. Preclinical studies highlight its application in models of psoriasis and other inflammatory skin conditions , where it can suppress pathogenic immune responses. The compound's mechanism involves competitive binding to the ATP-binding site of JAK3, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, a cornerstone of the JAK-STAT signaling cascade. This targeted inhibition offers a powerful approach for advancing the understanding of immunoregulation and for validating JAK3 as a therapeutic target in various disease contexts.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-9-7-10(2)18(15-9)6-5-14-12(19)11-8-17(3)16-13(11)20-4/h7-8H,5-6H2,1-4H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEIYIAHTMEPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CN(N=C2OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazole rings, followed by their functionalization and coupling. Common reagents used in these steps include hydrazine derivatives, alkyl halides, and carboxylic acid derivatives. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques like recrystallization or chromatography to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions might be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions are often performed at lower temperatures under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the cellular and molecular levels.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure distinguishes it from analogs through its 3-methoxy group and ethyl-dimethylpyrazole side chain . Key comparisons include:

  • Electron-Donating vs. In contrast, analogs such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) feature chloro (Cl) and cyano (CN) groups, which are electron-withdrawing. These substituents reduce electron density, possibly affecting reactivity and interaction with hydrophobic binding pockets .
  • Side Chain Variations :

    • The ethyl linker with a dimethylpyrazole group in the target compound contrasts with bulkier aromatic substituents (e.g., chlorophenyl or tolyl groups) in analogs like 3b and 3c (). Bulky groups may improve steric hindrance but reduce solubility, whereas the ethyl chain in the target compound could balance solubility and membrane permeability .

Physicochemical Properties

Data from analogs provide insights into expected properties:

Compound Name / ID Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound ~330 (estimated) Not reported Not reported 3-OCH₃, ethyl-dimethylpyrazole
3a () 403.1 133–135 68 5-Cl, 4-CN, phenyl
3d () 421.0 181–183 71 5-Cl, 4-CN, 4-fluorophenyl
N-[1-(2-chlorobenzyl)-... () 343.81 Not reported Not reported 2-Cl-benzyl, methylpyrazole
  • Melting Points: Analogs with chloro and cyano groups (e.g., 3d, mp 181–183°C) exhibit higher melting points than those with methyl or methoxy groups, suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Yields : Synthetic yields for carboxamide analogs range from 62–71% (), indicating moderate efficiency in coupling reactions. The target compound’s yield is unreported but may depend on the reactivity of the methoxy group during synthesis .

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O3C_{14}H_{18}N_{4}O_{3}, with a molecular weight of approximately 278.32 g/mol. The compound features a pyrazole moiety, which is known for its biological significance, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, it has shown significant cytotoxic effects against various cancer cell lines. In a study evaluating similar pyrazole compounds, it was found that certain derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

Cell Line IC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has also been documented extensively. For example, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The inhibition percentages were reported to be as high as 85% at concentrations comparable to standard anti-inflammatory drugs.

Antimicrobial Activity

Pyrazole compounds have shown promising antimicrobial properties as well. Studies indicate that derivatives exhibit activity against various bacterial strains, suggesting their potential use in treating infections . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the pyrazole ring interacts with specific enzymes and receptors involved in cellular signaling pathways. This interaction may lead to the modulation of various biological processes including apoptosis in cancer cells and the inflammatory response.

Case Studies

Several case studies have been documented regarding the efficacy of pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against A549 lung cancer cells, revealing significant growth inhibition at concentrations as low as 26 µM .
  • Anti-inflammatory Evaluation : In a comparative study, a derivative exhibited more than 90% inhibition of IL-6 production at a concentration of 10 µM compared to standard treatments .

Q & A

Basic: What are the standard synthetic protocols for preparing N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. For example:

  • Step 1: Prepare the pyrazole-4-carboxamide core via condensation of hydrazine derivatives with β-ketoesters or nitriles under reflux conditions in solvents like ethanol or DMF .
  • Step 2: Introduce the 3,5-dimethylpyrazole moiety through alkylation or nucleophilic substitution. A common method involves reacting 3,5-dimethylpyrazole with a bromoethyl intermediate in the presence of a base (e.g., K₂CO₃) in DMF at room temperature .
  • Step 3: Methoxy and methyl groups are introduced via O-methylation using methyl iodide or dimethyl sulfate under basic conditions .
    Characterization: Post-synthesis, purity is confirmed via ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry (ESI-MS). Crystallographic validation using XRD (via SHELX software) is recommended for structural confirmation .

Basic: How are structural and electronic properties of this compound characterized in academic research?

Methodological Answer:

  • X-ray Diffraction (XRD): Single-crystal XRD with SHELX refinement resolves bond lengths, angles, and stereoelectronic effects. For pyrazole derivatives, hydrogen bonding and π-π stacking are critical for stability .
  • Spectroscopy: ¹H NMR (δ 2.1–3.5 ppm for methyl groups; δ 6.5–7.8 ppm for aromatic protons) and IR (C=O stretch ~1680 cm⁻¹; N-H bend ~3400 cm⁻¹) confirm functional groups .
  • Computational Analysis: Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. For example, methoxy groups increase electron density on the pyrazole ring, altering nucleophilic attack sites .

Advanced: How can reaction conditions be optimized to address low yields in the alkylation step?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation .
  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Temperature Control: Gradual heating (40–60°C) with microwave-assisted synthesis improves reaction kinetics .
    Validation: Monitor progress via TLC and HPLC. Post-reaction, employ column chromatography (silica gel, ethyl acetate/hexane) for purification .

Advanced: What computational approaches are used to study this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., DHFR). For pyrazole-4-carboxamides, docking scores correlate with inhibitory activity; focus on hydrogen bonds with active-site residues (e.g., Arg24, Asp27 in DHFR) .
  • MD Simulations: GROMACS or AMBER simulate ligand-protein stability over 100 ns. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to validate docking predictions .
  • QSAR: Build regression models using descriptors like logP and polar surface area to predict bioactivity .

Advanced: How should researchers resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing artifacts:

  • Multi-Technique Validation: Compare XRD bond lengths with DFT-optimized geometries. For pyrazole derivatives, tautomeric forms (e.g., 1H vs. 2H) require NMR in DMSO-d₆ to detect proton exchange .
  • Temperature-Dependent Studies: Collect XRD data at multiple temperatures (100–300 K) to identify conformational flexibility .
  • Electron Density Maps: Use high-resolution (<1 Å) XRD data with SHELXL refinement to resolve ambiguities in methyl group orientations .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the methoxy or carboxamide positions to improve bioavailability .
  • Cocrystallization: Co-crystallize with cyclodextrins or PEG derivatives to enhance aqueous solubility and thermal stability .
  • pH Stability Studies: Conduct accelerated degradation tests (25–40°C, pH 1–9) with HPLC monitoring. For pyrazoles, acidic conditions may hydrolyze the carboxamide group, requiring buffered formulations .

Advanced: How can researchers leverage high-throughput platforms for derivative screening?

Methodological Answer:

  • Automated Synthesis: Use robotic liquid handlers (e.g., Chemspeed) to parallelize alkylation and coupling reactions .
  • Fragment Libraries: Screen 50–100 derivatives via SPR or fluorescence polarization to identify SAR trends. Prioritize substitutions at the 3-methoxy and N-ethyl positions .
  • Machine Learning: Train models on existing bioactivity data (IC₅₀, logD) to predict novel analogs. Platforms like ICReDD integrate quantum chemical calculations with experimental feedback loops .

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